(2s)-7-Tert-Butyl-6-Chloro-2-(Trifluoromethyl)-2h-Chromene-3-Carboxylic Acid
Overview
Description
SC-75416 is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a benzopyran (chromene) derivative that has shown significant anti-inflammatory and analgesic activity in preclinical models of pain and inflammation . This compound was initially developed by Pfizer Inc. for potential use in treating postoperative inflammation .
Preparation Methods
The synthesis of SC-75416 involves several steps. The chemical structure of SC-75416 is C15H14ClF3O3, and it typically exists as a solid at room temperature . The preparation method includes the following steps:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The trifluoromethyl and chloro groups are introduced through specific reactions, such as halogenation and trifluoromethylation.
Final purification: The compound is purified using techniques like recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
SC-75416 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SC-75416 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of COX-2 inhibitors.
Biology: SC-75416 is used in biological assays to investigate its effects on COX-2 enzyme activity and its potential anti-inflammatory properties.
Mechanism of Action
SC-75416 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the production of pro-inflammatory prostaglandins. By blocking COX-2 activity, SC-75416 reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammation and pain responses.
Comparison with Similar Compounds
SC-75416 is unique among COX-2 inhibitors due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Another COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic profile.
SC-75416 stands out due to its favorable human half-life and superior analgesic efficacy in clinical trials .
Properties
CAS No. |
215122-74-0 |
---|---|
Molecular Formula |
C15H14ClF3O3 |
Molecular Weight |
334.72 g/mol |
IUPAC Name |
(2S)-7-tert-butyl-6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C15H14ClF3O3/c1-14(2,3)9-6-11-7(5-10(9)16)4-8(13(20)21)12(22-11)15(17,18)19/h4-6,12H,1-3H3,(H,20,21)/t12-/m0/s1 |
InChI Key |
QGCKNIAMHUUUDI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C=C2C=C([C@H](OC2=C1)C(F)(F)F)C(=O)O)Cl |
SMILES |
CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl |
Canonical SMILES |
CC(C)(C)C1=C(C=C2C=C(C(OC2=C1)C(F)(F)F)C(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC-75416; SC75416; SC 75416 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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